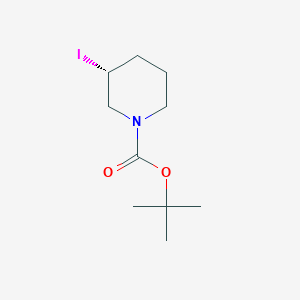
(R)-3-Chloro-1-methyl-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Chloro-1-methyl-pyrrolidine is a chiral organic compound with the molecular formula C5H10ClN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of a chlorine atom and a methyl group on the pyrrolidine ring makes this compound an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-1-methyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of ®-3-hydroxy-1-methyl-pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-1-methyl-pyrrolidine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Chloro-1-methyl-pyrrolidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products include N-oxides or other oxidized forms.
Reduction: Products include various reduced derivatives of the original compound.
Applications De Recherche Scientifique
®-3-Chloro-1-methyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of ®-3-Chloro-1-methyl-pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Chloro-1-methyl-pyrrolidine: The enantiomer of ®-3-Chloro-1-methyl-pyrrolidine, with similar chemical properties but different biological activities.
3-Chloro-1-methyl-pyrrolidine: The racemic mixture containing both ® and (S) enantiomers.
3-Chloro-pyrrolidine: A related compound lacking the methyl group.
Uniqueness
®-3-Chloro-1-methyl-pyrrolidine is unique due to its chiral nature, which can lead to different interactions and activities compared to its enantiomer or racemic mixture. This makes it valuable for studying stereochemistry and chiral interactions in various fields .
Propriétés
IUPAC Name |
(3R)-3-chloro-1-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c1-7-3-2-5(6)4-7/h5H,2-4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHQEQOLLRTHEM-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-methyl-amine](/img/structure/B7985382.png)
![2-Chloro-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7985390.png)

![2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7985417.png)
![2-Amino-1-[(R)-3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone](/img/structure/B7985424.png)
![2-Amino-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone](/img/structure/B7985426.png)
![2-[(3R)-3-(dimethylamino)pyrrolidin-1-ium-1-yl]acetate](/img/structure/B7985432.png)
![[(R)-3-(Isopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid](/img/structure/B7985446.png)
![[(R)-3-(Isopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7985449.png)
![[(R)-3-(Cyclopropyl-methyl-amino)-piperidin-1-yl]-acetic acid](/img/structure/B7985459.png)




